4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
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Overview
Description
4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a fluorinated organic compound with the molecular formula C14H9F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various fluorinated alcohols .
Scientific Research Applications
4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,2,2,4’-Tetrafluoroacetophenone: Similar in structure but lacks the phenolic group.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains multiple fluorine atoms but differs in the overall structure and functional groups
Uniqueness
4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is unique due to its combination of a phenolic group with a highly fluorinated ethoxy moiety. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C14H9F5O2 |
---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol |
InChI |
InChI=1S/C14H9F5O2/c15-10-3-1-9(2-4-10)13(16,17)14(18,19)21-12-7-5-11(20)6-8-12/h1-8,20H |
InChI Key |
DCFKNWKSNXGTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(OC2=CC=C(C=C2)O)(F)F)(F)F)F |
Origin of Product |
United States |
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